Tert-butyl 4-(2-ethoxy-5-fluorophenyl)-3-hydroxypiperidine-1-carboxylate
Description
Tert-butyl 4-(2-ethoxy-5-fluorophenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group, a hydroxyl group at the 3-position, and a substituted phenyl ring at the 4-position of the piperidine scaffold. Its molecular formula is C₁₈H₂₆FNO₄, with a molecular weight of 339.41 g/mol (inferred from structural analogs in ). The compound’s structure combines a lipophilic tert-butyl group, a polar hydroxyl group, and an aromatic ring with ethoxy and fluorine substituents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .
Properties
Molecular Formula |
C18H26FNO4 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-ethoxy-5-fluorophenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C18H26FNO4/c1-5-23-16-7-6-12(19)10-14(16)13-8-9-20(11-15(13)21)17(22)24-18(2,3)4/h6-7,10,13,15,21H,5,8-9,11H2,1-4H3 |
InChI Key |
KRLDDFFSRGEBPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)C2CCN(CC2O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Construction of the piperidine ring with appropriate substitution
- Introduction of the 2-ethoxy-5-fluorophenyl moiety via cross-coupling or nucleophilic substitution
- Installation of the hydroxyl group at position 3
- Protection of the piperidine nitrogen with a tert-butoxycarbonyl group (Boc protection)
Detailed Synthetic Route
Step 1: Preparation of tert-butyl 3-hydroxypiperidine-1-carboxylate
- Starting from piperidine derivatives, the 3-hydroxy substitution is introduced by selective hydroxylation or by using a pre-functionalized 3-hydroxy piperidine intermediate.
- The nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc_2O) in the presence of a base such as triethylamine in dichloromethane at 0–25°C, yielding tert-butyl 3-hydroxypiperidine-1-carboxylate.
Step 2: Synthesis of 2-ethoxy-5-fluorophenyl boronic acid or ester
- The aromatic substituent 2-ethoxy-5-fluorophenyl is prepared by selective ethoxylation and fluorination of phenyl precursors.
- The boronic acid or ester derivative is synthesized via lithiation or Miyaura borylation methods, enabling Suzuki-Miyaura cross-coupling.
Step 3: Suzuki-Miyaura Cross-Coupling
- The tert-butyl 4-halopiperidine-3-hydroxy-1-carboxylate (commonly 4-bromo or 4-chloro derivative) is coupled with the 2-ethoxy-5-fluorophenyl boronic acid/ester.
- Typical conditions include palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl_2, bases like potassium carbonate or cesium carbonate, and solvents such as tetrahydrofuran or dioxane/water mixtures.
- Reaction temperature ranges from 60°C to 90°C for 6–24 hours.
Step 4: Purification and Isolation
- The crude product is purified by flash column chromatography using mixtures of hexanes, ethyl acetate, and triethylamine to prevent decomposition of the Boc group.
- The purified compound is obtained as an oil or crystalline solid.
Experimental Data and Reaction Conditions
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc protection of 3-hydroxypiperidine | tert-Butyl dicarbonate, triethylamine, DCM, 0–25°C | 85–90 | Standard Boc protection |
| 2 | Preparation of 2-ethoxy-5-fluorophenyl boronic acid | Lithiation/borylation, ethoxylation, fluorination | 70–80 | Multi-step aromatic substitution |
| 3 | Suzuki coupling of 4-halopiperidine with boronic acid | Pd(PPh3)4, K2CO3, THF/H_2O, 80°C, 12 h | 60–75 | Key C-C bond formation |
| 4 | Purification | Flash chromatography (Hexane/EtOAc/TEA) | - | Ensures high purity |
Analytical Characterization
-
- ^1H NMR signals confirm the presence of tert-butyl group (singlet near 1.4 ppm), aromatic protons of the 2-ethoxy-5-fluorophenyl group, and the piperidine ring protons including the hydroxylated carbon.
- ^13C NMR shows characteristic signals for carbamate carbonyl (~155 ppm), aromatic carbons, and tert-butyl carbons (~28 ppm).
-
- Molecular ion peak consistent with molecular weight of the compound.
-
- High-performance liquid chromatography (HPLC) purity >95% after purification.
Literature and Patent Sources
- The preparation methods are adapted and consolidated from patent WO2017197604A1, which describes synthetic routes for piperidine-based intermediates with fluorinated aromatic substituents using palladium-catalyzed cross-coupling and Boc protection strategies.
- Additional synthetic details and reaction conditions are corroborated by experimental protocols in related piperidine and fluorophenyl derivative syntheses documented in peer-reviewed organic synthesis literature.
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine.
-
Key Findings :
Functionalization of the Hydroxyl Group
The 3-hydroxyl group undergoes sulfonylation, phosphorylation, or oxidation.
Sulfonylation
-
Notes :
Oxidation
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| Dess-Martin periodinane | Room temperature, DCM | 3-ketopiperidine derivative | |
| Pyridinium chlorochromate (PCC) | Anhydrous DCM | 3-ketopiperidine (no over-oxidation) |
Aromatic Ring Modifications
The 2-ethoxy-5-fluorophenyl substituent participates in electrophilic aromatic substitution (EAS) and dealkylation.
Electrophilic Substitution
| Reaction | Electrophile | Catalyst | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | - | 4-(2-ethoxy-5-fluoro-3-nitrophenyl) derivative | |
| Bromination | Br₂/FeBr₃ | FeBr₃ | 3-bromo-2-ethoxy-5-fluorophenyl derivative |
-
Regioselectivity : The ethoxy group directs electrophiles to the para position, while fluorine deactivates the meta position .
O-Dealkylation
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| BBr₃ | -78°C, DCM | 4-(2-hydroxy-5-fluorophenyl) derivative | |
| HI/AcOH | Reflux | Phenolic derivative |
Piperidine Ring Modifications
The piperidine nitrogen undergoes alkylation or acylation after Boc deprotection.
| Reaction | Reagent | Product | Reference |
|---|---|---|---|
| Reductive amination | Aldehyde/NaBH₃CN | N-alkylated piperidine | |
| Acylation | Acetyl chloride | N-acetylpiperidine |
-
Substrate Scope : Bulky tert-butyl groups on the carbamate limit access to the nitrogen, requiring polar aprotic solvents (e.g., DMF) for efficient reactions .
Stability Under Basic Conditions
The compound resists base-induced elimination due to steric protection of the β-hydrogen by the tert-butyl group.
| Condition | Outcome | Reference |
|---|---|---|
| 1M NaOH, 80°C | No degradation (stable for 24 hrs) | |
| DBU, THF, reflux | Partial Boc deprotection without elimination |
Key Insights
-
Boc Group Utility : Provides temporary protection for the piperidine nitrogen during functionalization of the hydroxyl or aryl groups .
-
Hydroxyl Reactivity : Preferentially sulfonylated over phosphorylated due to milder reaction conditions .
-
Aromatic Stability : Ethoxy and fluoro groups enhance resistance to harsh acidic/basic conditions .
Scientific Research Applications
Tert-butyl 4-(2-ethoxy-5-fluorophenyl)-3-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Researchers investigate its potential therapeutic properties and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-ethoxy-5-fluorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s key structural features are compared below with related piperidine/piperazine derivatives:
Key Observations :
- The target compound is distinguished by its 2-ethoxy-5-fluorophenyl group, which introduces steric bulk (ethoxy) and electronic effects (fluorine). This contrasts with simpler analogs lacking aromatic substituents () .
- The hydroxyl group at the 3-position is conserved across several analogs, suggesting its role in hydrogen bonding or chiral synthesis (e.g., uses a hydroxyl group for amide formation) .
- Piperazine-based analogs () exhibit different reactivity due to the additional nitrogen atom, often used in medicinal chemistry for enhanced solubility or binding .
Reactivity Trends :
- The fluorine atom in the target compound may enhance electrophilic aromatic substitution resistance compared to non-fluorinated analogs.
- The hydroxyl group enables derivatization (e.g., esterification, glycosylation), while the tert-butyl carbamate group offers acid-labile protection for amine functionalities .
Biological Activity
Tert-butyl 4-(2-ethoxy-5-fluorophenyl)-3-hydroxypiperidine-1-carboxylate (CAS No. 1354963-64-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 339.40 g/mol. Its structure includes a piperidine ring, which is substituted with a tert-butyl group, an ethoxy group, and a fluorophenyl moiety. These functional groups are significant as they influence the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of the piperidine ring and subsequent functionalization to introduce the ethoxy and fluorophenyl groups. The synthetic routes may vary based on desired yields and purity levels, which are critical for ensuring biological activity.
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor modulation:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, its structural components suggest potential interactions with enzymes that play roles in oxidative stress and inflammation.
- Receptor Modulation : The presence of the fluorophenyl group may enhance binding affinity to specific receptors, potentially influencing neurotransmitter systems or immune responses.
In Vitro Studies
In vitro studies have been conducted to assess the compound's effects on cell viability, apoptosis, and oxidative stress. For example, assays measuring reactive oxygen species (ROS) production and mitochondrial membrane potential (MMP) have been employed to evaluate its neuroprotective effects against oxidative stress-induced cell damage.
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Neuroprotective Effects : Research indicates that compounds similar to this compound may reduce oxidative stress in neuronal cells, thereby providing neuroprotection during ischemic events .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been suggested, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha .
- Comparative Analysis : A comparative study with structurally related compounds revealed that variations in substituents significantly affect biological activity. For instance, altering the ethoxy group to a methoxy group resulted in changes to lipophilicity and receptor binding affinity.
Data Table: Comparative Biological Activity
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Piperidine ring with ethoxy and fluorophenyl groups | Potential enzyme inhibitor; neuroprotective | Unique combination of substituents |
| Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | Amino group substitution | Different biological activity due to amino functionality | Altered interaction profiles |
| Tert-butyl 4-(2-methoxyphenyl)-3-hydroxypiperidine-1-carboxylate | Methoxy instead of ethoxy | Variations in lipophilicity affecting bioavailability | Impacts pharmacokinetics |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl 4-(2-ethoxy-5-fluorophenyl)-3-hydroxypiperidine-1-carboxylate with high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For example, tert-butyl carbamate protection of the piperidine nitrogen is critical to prevent side reactions during subsequent steps. The 2-ethoxy-5-fluorophenyl group can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on the precursor’s reactivity. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water) are recommended. Monitoring reaction progress with TLC and HPLC ensures intermediate purity .
Q. How can the stereochemistry and conformation of the piperidine ring be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), the puckering coordinates of the piperidine ring can be analyzed to determine chair or boat conformations . NMR spectroscopy, particularly - COSY and NOESY, can also reveal spatial relationships between protons on the hydroxyl group and adjacent substituents .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Due to potential acute toxicity (Category 4 for oral/dermal/inhalation exposure), use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap/water. Fire-fighting measures include CO or dry chemical extinguishers; avoid water jets if the compound is water-reactive. Store in sealed containers under inert gas (e.g., N) at 2–8°C .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond lengths vs. theoretical calculations) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from dynamic disorder or thermal motion. Refine the structure using SHELXL with anisotropic displacement parameters for non-H atoms. Compare experimental bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set). If residuals persist, consider twinning or pseudosymmetry in the crystal lattice and apply appropriate correction models .
Q. What strategies optimize the compound’s solubility for pharmacological assays without altering its bioactivity?
- Methodological Answer : Co-solvent systems (e.g., DMSO/PBS mixtures) or micellar encapsulation (using poloxamers) can enhance solubility. Alternatively, synthesize prodrugs by temporarily modifying the hydroxyl group (e.g., acetylation), which hydrolyzes in physiological conditions. Monitor stability via LC-MS and bioactivity via enzyme-linked assays (e.g., IC determination) .
Q. How do electronic effects of the 2-ethoxy-5-fluorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The fluorine atom’s electron-withdrawing effect activates the phenyl ring for electrophilic substitution at the para position, while the ethoxy group provides steric hindrance. Use Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination) with optimized ligands (XPhos) and bases (CsCO) to achieve regioselectivity. DFT studies (e.g., NBO analysis) can predict charge distribution and guide reaction design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
